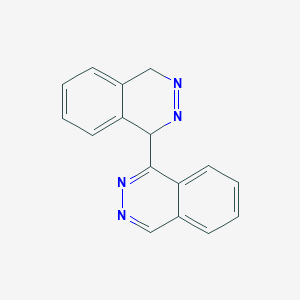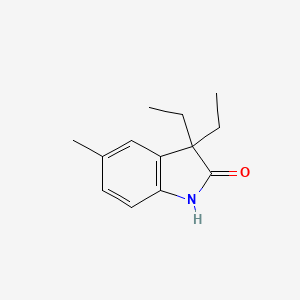
1,4-Dihydro-1,1'-biphthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-1,1’-biphthalazine is a heterocyclic compound that belongs to the class of dihydropyridines It is characterized by a bicyclic structure consisting of two phthalazine rings connected through a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydro-1,1’-biphthalazine can be synthesized through several methods. One common approach involves the reduction of phthalazine derivatives. For instance, phthalazine can be photochemically reduced in the presence of a suitable solvent like 2-propanol under nitrogen atmosphere to yield 1,4-dihydro-1,1’-biphthalazine . Another method involves the use of hydrazine hydrate with phthalic anhydride to form intermediate compounds, which can then be further processed to obtain the desired product .
Industrial Production Methods
Industrial production of 1,4-dihydro-1,1’-biphthalazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1,1’-biphthalazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine derivatives.
Reduction: Reduction reactions can yield different dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at specific positions on the phthalazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups attached to the phthalazine ring, enhancing their chemical and biological properties .
Scientific Research Applications
1,4-Dihydro-1,1’-biphthalazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Phthalazine derivatives have shown potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,4-dihydro-1,1’-biphthalazine involves its interaction with specific molecular targets. For instance, it can act as a calcium channel blocker by binding to voltage-gated L-type calcium channels, thereby inhibiting calcium influx into cells. This leads to vasodilation and reduced blood pressure . Additionally, it can inhibit certain enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
1,4-Dihydro-1,1’-biphthalazine can be compared with other similar compounds, such as:
1,2-Dihydro-1,1’-biphthalazine: Similar structure but different reactivity and applications.
Phthalazine-1,4-dione: Known for its anticonvulsant activity and different pharmacological profile.
1,4-Dihydropyridine: Widely used as calcium channel blockers in cardiovascular medicine.
The uniqueness of 1,4-dihydro-1,1’-biphthalazine lies in its specific chemical structure, which allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
62399-06-8 |
|---|---|
Molecular Formula |
C16H12N4 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-(1,4-dihydrophthalazin-1-yl)phthalazine |
InChI |
InChI=1S/C16H12N4/c1-3-7-13-11(5-1)9-17-19-15(13)16-14-8-4-2-6-12(14)10-18-20-16/h1-9,16H,10H2 |
InChI Key |
WLMHRFIFQLMLFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(N=N1)C3=NN=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)


![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)


